Z-LEU-PHE-OH chemical properties and structure
Z-LEU-PHE-OH chemical properties and structure
Topic: Z-LEU-PHE-OH: Chemical Properties, Synthesis, and Enzymological Applications Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Scientists
N-Benzyloxycarbonyl-L-Leucyl-L-Phenylalanine
Executive Summary
Z-LEU-PHE-OH (CAS: 6401-63-4) is a protected dipeptide derivative extensively utilized as a model substrate in enzymology, particularly for the kinetic characterization of Carboxypeptidase A (CPA). Comprising a leucine and phenylalanine backbone protected by an N-terminal benzyloxycarbonyl (Z or Cbz) group, this compound mimics the hydrophobic C-terminal specificity required by digestive metalloproteases. Its utility extends beyond kinetics; it serves as a critical intermediate in the synthesis of peptide-based protease inhibitors (e.g., aldehydes and chloromethyl ketones) used in virology and oncology research.
Chemical Identity & Physicochemical Properties[1][2][3]
The physicochemical profile of Z-LEU-PHE-OH is defined by its hydrophobicity, driven by the aromatic Z-group and the phenylalanine side chain. This structural feature necessitates specific solvent handling protocols to ensure experimental reproducibility.[1]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |
| Common Name | Z-Leu-Phe-OH; Cbz-Leu-Phe-OH |
| CAS Number | 6401-63-4 |
| Molecular Formula | C₂₃H₂₈N₂O₅ |
| Molecular Weight | 412.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. Sparingly soluble in water/PBS (<0.1 mg/mL without co-solvent). |
| pKa | ~3.6 (C-terminal carboxylic acid) |
| Stability | Stable for >2 years at -20°C in powder form. Hydrolytically stable in neutral buffers absent of proteases. |
Structural Analysis & Molecular Configuration
The molecule consists of three distinct domains: the N-terminal Protection Group (Z) , the Leucine Linker , and the C-terminal Phenylalanine . The Z-group renders the N-terminus uncharged and hydrophobic, preventing aminopeptidase degradation and mimicking the internal peptide bonds found in natural protein substrates.
Visualization: Chemical Connectivity
[5]
Biological Applications: Enzymology & Mechanism
Carboxypeptidase A (CPA) Substrate
Z-LEU-PHE-OH is the "gold standard" substrate for Carboxypeptidase A. CPA is a zinc-dependent exopeptidase that preferentially cleaves C-terminal aromatic or branched non-polar amino acids.
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Mechanism: The Z-group binds to the hydrophobic pocket (S2/S3 subsites) of the enzyme, positioning the C-terminal Phenylalanine into the S1' specificity pocket. The active site Zinc (
) coordinates with the carbonyl oxygen of the scissile peptide bond (between Leu and Phe) and the catalytic water molecule, facilitating hydrolysis. -
Kinetic Output: The assay measures the release of free Phenylalanine, often monitored via UV absorbance changes (if coupled) or colorimetric ninhydrin reaction (post-cleavage).
Protease Inhibition & Synthesis Precursor
While primarily a substrate, Z-LEU-PHE-OH is the acid precursor for Z-Leu-Phe-CHO (aldehyde) and Z-Leu-Phe-CMK (chloromethyl ketone). These derivatives are potent, irreversible inhibitors of serine proteases (like Chymotrypsin) and cysteine proteases (like Cathepsin B/L), utilized to block viral replication or tumor metastasis in vitro.
Visualization: CPA Hydrolysis Pathway
[6]
Experimental Protocols
Protocol A: Preparation of Stock Solution (Self-Validating)
Rationale: Z-LEU-PHE-OH is prone to precipitation in aqueous buffers if not properly solubilized. This protocol ensures a stable, homogeneous stock.[1]
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Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid ethanol if high concentration (>10 mM) is required for long-term storage.
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Weighing: Weigh 4.12 mg of Z-LEU-PHE-OH powder.
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Dissolution: Add 1.0 mL of DMSO to yield a 10 mM stock solution. Vortex vigorously for 30 seconds.
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Validation: Solution must be optically clear. If turbid, sonicate for 5 minutes at 25°C.
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Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: Carboxypeptidase A Activity Assay
Rationale: Measures the rate of Phe release.
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Buffer Prep: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
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Substrate Working Solution: Dilute 10 mM DMSO stock into Buffer to reach 0.1 mM - 0.5 mM final concentration.
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Note: Keep DMSO concentration <1% to prevent enzyme denaturation.
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Reaction Initiation: Add 10 nM - 100 nM Carboxypeptidase A enzyme.
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Monitoring: Incubate at 25°C.
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Detection: Since Z-Leu-Phe-OH and Z-Leu-OH have similar UV spectra, the reaction is best followed by HPLC (separating Z-Leu-Phe from Z-Leu) or by a Ninhydrin assay (detecting the free amine of the released Phenylalanine).
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Ninhydrin Step: Quench aliquots at time points with acid, add Ninhydrin reagent, heat at 100°C for 10 min, and read Absorbance at 570 nm.
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Synthesis Methodology (Solution Phase)
For researchers requiring custom synthesis or derivatives:
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Coupling: React Z-L-Leucine (activated as N-hydroxysuccinimide ester or via DCC/HOBt) with L-Phenylalanine methyl ester (H-Phe-OMe) in DMF/DCM.
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Intermediate: Isolates Z-Leu-Phe-OMe .
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Saponification: Treat the ester with 1N NaOH in Methanol/Water (1:1) at 0°C for 1-2 hours to remove the methyl group.
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Acidification: Carefully acidify to pH 2-3 with HCl. Z-LEU-PHE-OH precipitates as a white solid.
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Purification: Recrystallize from Ethanol/Water.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12940411, Z-Leu-Phe-OH. Retrieved from [Link]
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Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry. Retrieved from [Link]
